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Compound Name: Firzacorvir
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For Immediate Release

This document addresses the discontinuation of the clinical development of Firzacorvir (ABI-
H2158), an investigational agent for the treatment of chronic hepatitis B virus (CHBV) infection.
The information is intended for researchers, scientists, and drug development professionals
who may have been involved in or are following the development of this compound.

Frequently Asked Questions (FAQS)
Q1: What was the primary reason for the discontinuation of Firzacorvir in clinical trials?

Al: The clinical development of Firzacorvir (ABI-H2158) was discontinued due to observed
hepatotoxicity.[1] This decision was made after a thorough evaluation of the available data from
the clinical trials.

Q2: At what stage of clinical development was Firzacorvir discontinued?

A2: Firzacorvir was in Phase 2 clinical trials for the treatment of chronic hepatitis B virus
infection when it was discontinued.[1] Specifically, the Phase 2a multicenter, single-blind,
placebo-controlled study (NCT04398134) was terminated.[1]

Q3: What was the proposed mechanism of action for Firzacorvir?

A3: Firzacorvir is an HBV core protein inhibitor with a dual mechanism of action.[1] It was
designed to interrupt multiple stages of the HBV lifecycle by:
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» Blocking the encapsidation of pre-genomic RNA (pgRNA).[1]

e Preventing the formation of covalently closed circular DNA (cccDNA) in de novo HBV
infections.[1]

Troubleshooting and Experimental Guidance

Q1: We are investigating a similar class of HBV core inhibitors and are concerned about
potential hepatotoxicity. What key preclinical assessments should we prioritize?

Al: Based on the outcome of the Firzacorvir trials, it is crucial to conduct comprehensive
preclinical safety assessments with a strong focus on liver function. We recommend the
following:

¢ In-depth in vitro cytotoxicity assays: Utilize multiple human liver cell lines (e.g., HepG2,
primary human hepatocytes) to assess compound-induced cell death.

o Mitochondrial toxicity assays: Evaluate the potential for mitochondrial dysfunction, a common
mechanism of drug-induced liver injury.

¢ Reactive metabolite screening: Investigate the formation of potentially toxic reactive
metabolites using human liver microsomes.

o Extended in vivo toxicology studies: Conduct long-term studies in relevant animal models
(e.g., non-human primates) with frequent monitoring of liver enzymes (ALT, AST), bilirubin,
and alkaline phosphatase. Histopathological analysis of liver tissue is also critical.

Q2: Our team is working on assays to evaluate the anti-HBV activity of core inhibitors. Can you
provide a general workflow for assessing both mechanisms of action targeted by Firzacorvir?

A2: To assess the dual mechanism of action of an HBV core inhibitor like Firzacorvir, two
distinct experimental workflows are recommended: one for pgRNA encapsidation and another
for cccDNA formation.

Experimental Data Summary

The following tables summarize the preclinical potency of Firzacorvir (ABI-H2158) in various
cell-based assays.
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Table 1: Inhibition of HBV Replication (pgRNA Encapsidation)

Cell Line EC50 (nM)
Induced HepAD38 cells 22[1]
HBV-infected HepG2-NTCP cells 27[1]
Primary human hepatocytes (PHH) 41]1]

Table 2: Inhibition of cccDNA Formation in De Novo Infections

Cell Line EC50 (nM)
HepG2-NTCP cells ~200[1]
Primary human hepatocytes (PHH) ~200[1]

Table 3: Pan-genotypic HBV Inhibition

HBV Genotype EC50 Range (nM)
A-E 7.1-22[1]
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Caption: Mechanism of Firzacorvir's dual inhibition of the HBV lifecycle.

Experimental Workflow
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Caption: Workflow for assessing dual mechanisms of HBV core inhibitors.

Logic Diagram
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Caption: Decision pathway for the discontinuation of Firzacorvir clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Firzacorvir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

 To cite this document: BenchChem. [Firzacorvir (ABI-H2158) Clinical Trial Discontinuation: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3325915#why-was-firzacorvir-discontinued-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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